molecular formula C22H26N2O4 B14153305 N6-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysine methyl ester CAS No. 133628-29-2

N6-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysine methyl ester

Cat. No.: B14153305
CAS No.: 133628-29-2
M. Wt: 382.5 g/mol
InChI Key: LDXZBXJAYFRKAX-FQEVSTJZSA-N
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Description

N6-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysine methyl ester is a synthetic compound that belongs to the family of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. This compound is primarily used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a popular protecting group in solid-phase peptide synthesis (SPPS) because it can be easily removed under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysine methyl ester typically involves the protection of the amino group of L-lysine with the Fmoc group. This can be achieved through the reaction of L-lysine with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The resulting Fmoc-protected lysine is then esterified with methanol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common in the purification process to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N6-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysine methyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N6-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysine methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of N6-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysine methyl ester involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of lysine during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptide chains. This compound does not have a direct biological target or pathway but is crucial in the synthesis of biologically active peptides .

Comparison with Similar Compounds

N6-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysine methyl ester is unique due to its specific protecting group and ester functionalities. Similar compounds include:

    N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine: Another Fmoc-protected amino acid used in peptide synthesis.

    N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: An Fmoc-protected amino acid with a methoxy group, used in the synthesis of unnatural amino acids.

These compounds share the Fmoc protecting group but differ in their side chains and specific applications in peptide synthesis.

Properties

CAS No.

133628-29-2

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

methyl (2S)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C22H26N2O4/c1-27-21(25)20(23)12-6-7-13-24-22(26)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19-20H,6-7,12-14,23H2,1H3,(H,24,26)/t20-/m0/s1

InChI Key

LDXZBXJAYFRKAX-FQEVSTJZSA-N

Isomeric SMILES

COC(=O)[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N

Canonical SMILES

COC(=O)C(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N

Origin of Product

United States

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